N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine
Overview
Description
“N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine” is a chemical compound with the Inchi Code 1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-9-7-6-8-11(12)10-16-5/h6-9,16H,10H2,1-5H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a solid form and a molecular electrostatic potential in the range of –5.0 e–2 (red) to 5.0 e–2 (blue) .Scientific Research Applications
Synthesis and Structural Analysis
The compound N-Methyl-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanamine and its derivatives are primarily involved in the field of organic synthesis and structural analysis. For instance, research shows that boric acid ester intermediates with benzene rings, akin to the compound , have been synthesized through multi-step substitution reactions. Their structures are confirmed using various spectroscopic methods, including FTIR, NMR, and mass spectrometry. Single crystals of these compounds are measured by X-ray diffraction for crystallographic and conformational analyses. Furthermore, the molecular structures of these compounds are calculated using density functional theory (DFT) and compared with X-ray diffraction values. This highlights their significance in the synthesis of complex organic molecules and the study of their structural characteristics (Huang et al., 2021; Huang et al., 2021).
Applications in Photocytotoxicity and Cellular Imaging
Although not directly related to this compound, compounds with similar structural features, such as Iron(III) catecholates with boronated phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have been synthesized. These compounds exhibit photocytotoxic properties and are used in cellular imaging. They interact favorably with DNA and have the ability to generate reactive oxygen species upon exposure to red light, showcasing their potential in medicinal chemistry and drug design (Basu et al., 2014).
Sensing Applications
Compounds structurally similar to this compound have been utilized in sensing applications. For instance, boron ester or acid functional groups are used in the detection of hydrogen peroxide, a signature compound of peroxide-based explosives. The introduction of functional groups in these compounds can significantly increase their reactivity with hydrogen peroxide, improving the detection sensitivity and reducing the response time. This illustrates the compound's potential in the development of sensitive and rapid detection systems for hazardous materials (Fu et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-11(7-9-12)10-16-5/h6-9,16H,10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKCFPAMQIAINY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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